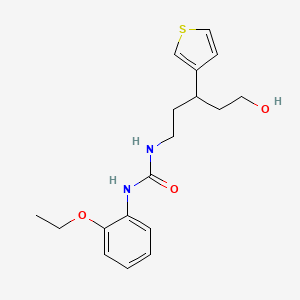

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-23-17-6-4-3-5-16(17)20-18(22)19-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14,21H,2,7-8,10-11H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBCRJFMVYOSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethoxyphenyl and thiophene intermediates, followed by their coupling through urea formation. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or thiophene rings, often using halogenating agents or nucleophiles like amines or thiols.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea exhibit promising anticancer properties. For instance, studies have shown that urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research suggests that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . This makes it a potential candidate for developing new antibiotics, particularly against resistant strains.

Pharmacological Insights

Diabetes Management

There is ongoing research into the use of thiophene-containing compounds in managing diabetes. These compounds have demonstrated the ability to enhance insulin sensitivity and regulate glucose metabolism, suggesting a role for this compound in diabetes treatment .

Neuroprotective Effects

Recent studies have indicated that related urea derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science Applications

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical, thermal, or electrical characteristics .

Nanotechnology

In nanotechnology, derivatives of thiophene are being explored for their potential use in electronic devices due to their semiconducting properties. The incorporation of this compound into nanocomposites may enhance conductivity and stability under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related urea derivatives:

Key Differentiators

- Thiophene vs.

- Hydroxyl Positioning : The 5-hydroxy group on the pentyl chain provides a distinct hydrogen-bonding profile compared to the hydroxymethyl groups in patent compounds .

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea has attracted significant attention in recent years due to its unique structural attributes and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure

The molecular formula of this compound is . The compound features:

- An ethoxyphenyl group ,

- A hydroxy-substituted pentyl chain ,

- A thiophene ring , all linked through a urea functional group.

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Ethoxyphenyl Intermediate : Ethylation of phenol with ethyl bromide in the presence of a base (e.g., potassium carbonate).

- Synthesis of the Hydroxy-Substituted Pentyl Chain : Reduction of a ketone or aldehyde using sodium borohydride.

- Introduction of the Thiophene Ring : Utilizing cross-coupling reactions, such as Suzuki-Miyaura coupling, with thiophene boronic acid derivatives.

These methods underscore its potential as a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. For instance:

- Compounds in this class have demonstrated activity against various bacterial strains, including E. coli and S. aureus.

- Minimum inhibitory concentrations (MICs) for related thiourea compounds range from 0.03 to 0.12 µg/mL against pathogenic bacteria .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- Studies show that thiourea derivatives can inhibit cancer cell proliferation across several types of cancer cell lines.

- IC50 values have been reported between 7 to 20 µM for different derivatives targeting pathways involved in angiogenesis and cancer cell signaling .

Case Study: Antitumor Activity

A specific study highlighted the antitumor activity of related thiourea compounds, noting GI50 values (the concentration that inhibits cell growth by 50%) as low as 1.7 µM against various cancer cell lines, including prostate and breast cancers .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.

- Receptor Interaction : Modulating receptor activity that influences cellular growth and proliferation.

These interactions suggest a multifaceted mechanism that warrants further investigation to elucidate specific targets .

Comparative Biological Activity Table

| Biological Activity | Compound | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|---|

| Antimicrobial | Thiourea Derivatives | 0.03 - 0.12 µg/mL | E. coli, S. aureus |

| Anticancer | This compound | 7 - 20 µM | Prostate, Breast Cancer |

| Antitumor | Related Thiourea Compounds | GI50 as low as 1.7 µM | Various Cancer Cell Lines |

Q & A

Basic: How can the synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea be optimized to minimize side-product formation?

Methodological Answer:

The synthesis of urea derivatives typically involves coupling aromatic isocyanates with amines under controlled conditions. For this compound, the ethoxyphenyl isocyanate intermediate should react with 5-hydroxy-3-(thiophen-3-yl)pentylamine. Key optimizations include:

- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reaction homogeneity and reduce hydrolysis .

- Catalysis: Add triethylamine (TEA) to neutralize HCl byproducts and accelerate the reaction .

- Temperature Control: Maintain reflux conditions (40–60°C) to balance reaction rate and selectivity .

- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate urea products from unreacted starting materials or isomers .

Data Contradiction Note: Conflicting yields may arise from solvent polarity variations; polar aprotic solvents (e.g., DMF) may increase reaction rates but promote side reactions like dimerization .

Basic: What analytical techniques are most effective for structural characterization of this urea derivative?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, CH, and quaternary carbons. The thiophene ring protons (δ 6.8–7.5 ppm) and ethoxyphenyl signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) are diagnostic .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pentyl-hydroxy-thiophene chain .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .

- X-ray Crystallography: If single crystals are obtainable (via slow evaporation in ethanol/water), analyze bond angles and hydrogen-bonding networks .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Use the crystal structure of the target protein (e.g., kinase or receptor) to simulate binding. The urea moiety often acts as a hydrogen-bond donor/acceptor, while the thiophene and ethoxyphenyl groups contribute to hydrophobic interactions .

- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and binding free energy calculations (MM-PBSA) .

- Contradiction Management: Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with mutagenesis studies .

Advanced: What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Data Reconciliation: If degradation products conflict between studies (e.g., hydrolysis vs. oxidation), employ LC-MS/MS to identify exact structures. For example, the hydroxy group in the pentyl chain may oxidize to a ketone under basic conditions .

Advanced: How can researchers design assays to evaluate the compound’s biological activity while addressing false positives in high-throughput screening?

Methodological Answer:

- Primary Screening: Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to minimize off-target effects .

- Counter-Screening: Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) to confirm selectivity .

- Cellular Assays: Validate hits in cell lines with CRISPR/Cas9 knockout of the target protein. For example, measure apoptosis via flow cytometry (Annexin V/PI staining) .

- False-Positive Mitigation: Include controls for aggregation (e.g., detergent addition) and redox interference (e.g., DTT treatment) .

Advanced: What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.